molecular formula C8H13N5O2 B8268735 tert-Butyl ((1,2,4,5-tetrazin-3-yl)methyl)carbamate

tert-Butyl ((1,2,4,5-tetrazin-3-yl)methyl)carbamate

Cat. No.: B8268735
M. Wt: 211.22 g/mol
InChI Key: XKXHRIGWUHVIQF-UHFFFAOYSA-N
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Description

tert-Butyl N-(1,2,4,5-tetrazin-3-ylmethyl)carbamate: is a chemical compound with the molecular formula C15H19N5O2. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its unique structure, which includes a tetrazine ring, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((1,2,4,5-tetrazin-3-yl)methyl)carbamate typically involves multiple stepsThe reaction conditions often include the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the stability of the intermediates .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include the same basic steps as laboratory synthesis but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can help in scaling up the production .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(1,2,4,5-tetrazin-3-ylmethyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized forms of the tetrazine ring, while reduction can produce amines.

Mechanism of Action

The mechanism of action of tert-Butyl ((1,2,4,5-tetrazin-3-yl)methyl)carbamate involves its interaction with specific molecular targets. The tetrazine ring can participate in various chemical reactions, including cycloaddition reactions, which can modify the activity of enzymes or other proteins. The molecular pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Uniqueness: The uniqueness of tert-Butyl ((1,2,4,5-tetrazin-3-yl)methyl)carbamate lies in its tetrazine ring, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

tert-butyl N-(1,2,4,5-tetrazin-3-ylmethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5O2/c1-8(2,3)15-7(14)9-4-6-12-10-5-11-13-6/h5H,4H2,1-3H3,(H,9,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKXHRIGWUHVIQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NN=CN=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N5O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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